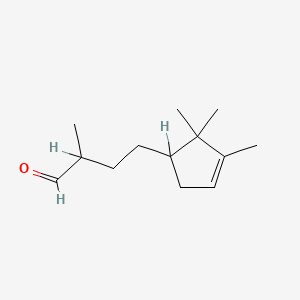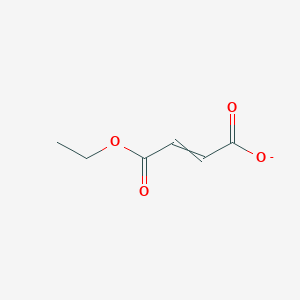
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE
Übersicht
Beschreibung
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is an organic compound that has garnered interest in the field of synthetic chemistry. It is primarily used as a reagent in the preparation of ethyl esters of α-amino acids. The compound’s structure includes a bromine atom, a hydroxyimino group, and an ethyl ester, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine. The reaction typically occurs in the presence of a base such as sodium carbonate, which facilitates the formation of the hydroxyimino group .
Industrial Production Methods
While specific industrial production methods for ethyl 3-bromo-2-hydroxyiminopropanoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group, resulting in the formation of α-amino esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate are commonly used to facilitate the substitution reactions.
Major Products
Nucleophilic Substitution: The major products are various substituted esters depending on the nucleophile used.
Reduction: The primary product is the corresponding α-amino ester.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is utilized in several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-2-hydroxyiminopropanoate involves its reactivity with nucleophiles and reducing agents. The bromine atom and the hydroxyimino group are the primary reactive sites. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the hydroxyimino group is converted to an amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-bromo-2-oxopropanoate: This compound is a precursor in the synthesis of ethyl 3-bromo-2-hydroxyiminopropanoate.
Ethyl 3-chloro-2-hydroxyiminopropanoate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-2-amino-propanoate: The reduced form of ethyl 3-bromo-2-hydroxyiminopropanoate.
Uniqueness
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is unique due to its combination of a bromine atom and a hydroxyimino group, which provides distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various α-amino acids and their derivatives .
Eigenschaften
Molekularformel |
C5H8BrNO3 |
|---|---|
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
ethyl 3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3 |
InChI-Schlüssel |
ZKBUGUZPMZDNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NO)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














